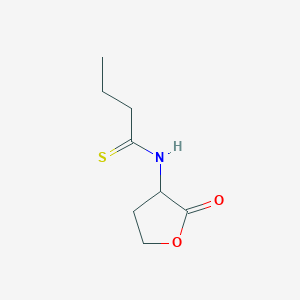

N-(2-oxooxolan-3-yl)butanethioamide

Description

Overview of Thioamides in Organic Synthesis and Medicinal Chemistry Research

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This seemingly simple substitution has profound effects on the molecule's electronic properties, reactivity, and biological function, making thioamides highly valuable in both organic synthesis and medicinal chemistry. nih.govresearchgate.net

As isosteres of the ubiquitous amide bond, thioamides have been incorporated into peptides and small molecules to enhance their therapeutic properties. nih.govchemrxiv.org The introduction of a thioamide can lead to increased stability against enzymatic degradation and improved cell permeability. nih.gov The distinct steric and electronic nature of the C=S bond compared to the C=O bond can also lead to altered binding affinities for biological targets. researchgate.net Consequently, thioamide-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov

In organic synthesis, thioamides are versatile intermediates for the construction of various nitrogen- and sulfur-containing heterocycles. nih.gov Their synthesis is well-documented, with common methods including the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide, and the reaction of nitriles with a sulfur source. acs.org

Table 1: Comparison of Amide and Thioamide Properties

| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Reference |

| Bond Length (C=X) | Shorter | Longer | nih.gov |

| Hydrogen Bond Donating Ability | Weaker | Stronger | nih.gov |

| Hydrogen Bond Accepting Ability | Stronger | Weaker | nih.gov |

| Nucleophilicity of Heteroatom (O vs. S) | Lower | Higher | researchgate.net |

| Rotational Barrier (C-N bond) | Higher | Lower | researchgate.net |

This interactive table summarizes the key differences between amides and their thioamide isosteres.

Significance of Oxolane (Tetrahydrofuran) Derivatives in Chemical Research

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activity. chemicalbook.com The parent compound, THF, is a widely used polar aprotic solvent in both laboratory and industrial settings. chemicalbook.com

Derivatives of oxolane are particularly prevalent in nature. For instance, the furanose form of sugars, such as ribose and deoxyribose, which are the building blocks of RNA and DNA, respectively, contain an oxolane ring. chemicalbook.com The γ-butyrolactone (GBL) ring, a cyclic ester and a specific type of oxidized oxolane found in N-(2-oxooxolan-3-yl)butanethioamide, is a privileged structure in medicinal chemistry. nih.govmdpi.com GBL and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. mdpi.com

The synthesis of substituted tetrahydrofurans is a mature and active area of research in organic chemistry, with numerous methods developed to control the stereochemistry and substitution patterns around the ring. diva-portal.orgorganic-chemistry.org

Table 2: Examples of Biologically Active Oxolane Derivatives

| Compound | Core Structure | Biological Significance | Reference |

| Ribose | Oxolane (Furanose) | Component of RNA | chemicalbook.com |

| Deoxyribose | Oxolane (Furanose) | Component of DNA | chemicalbook.com |

| γ-Butyrolactone (GBL) | 2-Oxooxolane | Precursor to neurotransmitters, diverse pharmacological activities | nih.gov |

| Rifamycin | Complex macrocycle with an oxolane moiety | Antibiotic | chemicalbook.com |

This interactive table highlights the importance of the oxolane ring in various biologically significant molecules.

Rationale for the Investigation of this compound

While direct research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts and structurally similar molecules. The combination of a thioamide and a γ-butyrolactone ring in a single molecule creates a novel chemical entity with several points of interest for researchers.

One of the primary drivers for investigating such compounds is their structural similarity to N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in bacterial quorum sensing, a process by which bacteria coordinate gene expression based on population density. The core of an AHL is an N-acylated homoserine lactone, which is structurally very similar to the N-butanoyl-homoserine lactone (the amide analog of the title compound). By replacing the amide oxygen with sulfur, this compound could act as an antagonist or a modified agonist of quorum sensing receptors, potentially offering a new strategy for controlling bacterial pathogenesis.

Furthermore, the presence of the thioamide group could confer enhanced metabolic stability or altered pharmacokinetic properties compared to its amide counterpart. nih.gov The unique hydrogen bonding capabilities and increased lipophilicity of the thioamide could also lead to different interactions with biological targets. researchgate.netnih.gov A database entry for the amide analog, N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide, indicates it has been detected in human blood, suggesting that molecules with this core structure are relevant to the human exposome, further justifying the study of its derivatives. hmdb.ca

Historical Context and Prior Research on Structurally Related Lactones and Thioamides

The scientific journey towards understanding a molecule like this compound is built upon decades of research into its parent structural classes. The study of γ-butyrolactones has a rich history, with their diverse biological activities being recognized for many years. nih.gov Synthetic chemists have dedicated considerable effort to developing new methods for their construction, driven by their presence in numerous natural products and their potential as therapeutic agents. nih.govmdpi.com

Similarly, thioamides have been a subject of interest since the early days of organic chemistry. chemrxiv.org Their synthesis and reactivity have been extensively explored, and their application in medicinal chemistry has led to the development of FDA-approved drugs. chemrxiv.org For example, ethionamide (B1671405) is a thioamide-containing antibiotic used in the treatment of tuberculosis. chemrxiv.org

The convergence of these two areas of research—lactone chemistry and thioamide chemistry—is a more recent development. The synthesis of molecules that incorporate both functionalities is a logical progression, aiming to create hybrid structures with novel or improved properties. While specific historical milestones for this compound are not documented, its conceptual foundation lies in the extensive and independent histories of lactone and thioamide research.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2S |

|---|---|

Molecular Weight |

187.26 g/mol |

IUPAC Name |

N-(2-oxooxolan-3-yl)butanethioamide |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12) |

InChI Key |

SNSGVDFGRFRPLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=S)NC1CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Oxooxolan 3 Yl Butanethioamide and Its Precursors

Development of Novel Synthetic Pathways to the 2-Oxooxolan-3-yl Scaffold

The 2-oxooxolan-3-yl unit, a derivative of γ-butyrolactone (GBL), is a prevalent motif in numerous natural products and biologically active compounds. nih.gov Its synthesis, particularly in an enantiomerically pure form, has been a significant focus of synthetic chemistry. nih.govacs.org

The construction of chiral γ-butyrolactone rings has been achieved through a variety of catalytic asymmetric methods, which offer high levels of stereocontrol. These strategies often employ metal complexes or organocatalysts to create the desired stereocenters. nih.gov

Key approaches include:

Asymmetric Aldol (B89426) and Mannich Reactions: The furanone structure of butenolides allows for their use as precursors in vinylogous aldol and Mannich reactions to introduce substituents with high stereoselectivity. acs.orgnih.gov For instance, the catalytic asymmetric Mukaiyama aldol reaction of silyl (B83357) ketene (B1206846) acetals derived from γ-butyrolactone with aldehydes, catalyzed by chiral copper(II) complexes, yields functionalized lactones with excellent diastereomeric and enantiomeric ratios. nih.gov

Allylboration Reactions: An efficient strategy for synthesizing trans-4,5-disubstituted γ-butyrolactones involves the allylboration of aldehydes with enantioenriched γ-carbamate alkenylboronates. researchgate.netresearchgate.net This sequence provides access to various natural product cores.

Carboxylative Cyclization: A modern approach involves the direct synthesis of γ-butyrolactones from allylic alcohols through a carboxylative cyclization. This method can utilize the CO₂ radical anion, generated from metal formates, under photoredox and hydrogen atom transfer (HAT) catalysis. acs.org

Multicomponent Reactions: Green and efficient multicomponent syntheses have been developed to produce highly substituted γ-butyrolactones from simple starting materials like aldehydes, ethyl pyruvate, and N-bromosuccinimide in aqueous media. semnan.ac.ir

| Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Mukaiyama Aldol Reaction | Chiral Cu(II)-bis(oxazoline) complexes | High diastereoselectivity and enantioselectivity (98% ee). | nih.gov |

| Allylboration of Aldehydes | Enantioenriched γ-carbamate alkenylboronates | Sequential rearrangement/allylboration/cyclization; yields trans-disubstituted products. | researchgate.netresearchgate.net |

| Organocatalytic Sequential Reaction | Organocatalyst (e.g., proline derivative) | Involves α-aminoxylation and Wittig olefination; produces enantiopure γ-butenolides (up to 99% ee). | researchgate.net |

| Carboxylative Cyclization | Photoredox/HAT dual catalysis | Uses CO₂ radical anion from formates to convert allylic alcohols to lactones. | acs.org |

| NHC-Catalyzed Annulation | Chiral N-heterocyclic carbene (NHC) | (3+2) annulation of unsaturated aldehydes and ketoesters to form γ-butyrolactones with three stereocenters. | nih.gov |

Biocatalysis offers a green and highly selective alternative for synthesizing chiral lactones. Enzymes can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Notable biocatalytic methods include:

Enzyme-Catalyzed Oxidations: Horse liver alcohol dehydrogenase (HLADH) can catalyze the oxidation of symmetrical meso-diols to yield chiral γ-lactones with 100% enantiomeric excess. rsc.org This method provides valuable synthons for natural product synthesis.

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are well-known for their ability to convert cyclic ketones into the corresponding lactones. While powerful, they often require cofactor regeneration systems. researchgate.net

Reductive Lactonization: A common biocatalytic route involves the enzymatic reduction of a γ-keto acid or ester to a chiral hydroxy acid/ester, which then undergoes spontaneous or acid-catalyzed lactonization. researchgate.net Alcohol dehydrogenases (ADHs) are typically used for the reduction step.

Combined Photocatalysis and Biocatalysis: An innovative "photochemoenzymatic" approach merges photocatalytic C-C bond formation with enzymatic asymmetric reduction. researchgate.net For instance, aldehydes and acrylates can be converted into keto esters by a photocatalyst, which are then asymmetrically reduced by an ADH to yield chiral γ-lactones with high enantiomeric excess (>99% ee). researchgate.net

Engineered Biosynthetic Pathways: Novel pathways can be designed in host organisms like E. coli. One such pathway produces 3,4-dihydroxybutyric acid from glycolate (B3277807) by condensing two acyl-CoA molecules, followed by stereospecific reduction and hydrolysis. The product exists in equilibrium with its cyclized form, 3-hydroxy-γ-butyrolactone. nih.gov

Synthesis of the Butanethioamide (B1281822) Moiety

Thioamides are crucial functional groups in medicinal chemistry and serve as versatile intermediates in organic synthesis. mdpi.com The butanethioamide moiety can be prepared through several reliable methods.

The most direct method for synthesizing a thioamide is the thionation of its corresponding amide precursor, in this case, butanamide. This involves replacing the carbonyl oxygen with a sulfur atom using a thionating agent.

Key thionating reagents include:

Lawesson's Reagent (LR): This is one of the most widely used reagents for converting amides, ketones, and esters into their thio-analogs. nih.govmdpi.com It is generally effective and operates under relatively mild conditions, although it can sometimes require elevated temperatures. nih.gov

Phosphorus Pentasulfide (P₄S₁₀): A classical and powerful thionating agent. researchgate.net Its reactivity can be modulated by using it in different solvents like pyridine (B92270) or by supporting it on aluminum oxide (Al₂O₃), which simplifies workup procedures. researchgate.netorganic-chemistry.org

Other Reagents: A variety of other reagents have been developed, such as ammonium (B1175870) phosphorodithioate (B1214789) and novel dithiocarbamate (B8719985) salts, which can offer advantages like milder reaction conditions, shorter reaction times, and higher yields. mdpi.comorganic-chemistry.org

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene or THF, reflux | Widely applicable, high yields, commercially available. | Phosphorus byproducts can complicate purification. | nih.govmdpi.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or xylene, reflux | Powerful and inexpensive. | Harsh conditions, often low solubility, unpleasant odor. | mdpi.comorganic-chemistry.org |

| P₄S₁₀/Al₂O₃ | Dioxane, reflux | Simplified workup (byproducts removed by filtration). | Still requires reflux temperatures. | researchgate.net |

| Ammonium Phosphorodithioate | Solvent-free or in solvent | Easy to handle, rapid, high yields. | Less common than LR or P₄S₁₀. | organic-chemistry.org |

| N-Isopropyldithiocarbamate Salt | Acetonitrile (B52724), room temp | Mild conditions, short reaction time, high yields, one-pot procedure from amide. | Requires prior chlorination of the amide. | mdpi.com |

Besides direct thionation, a multitude of other synthetic strategies exist for forming thioamides, often through multicomponent reactions that enhance efficiency and atom economy. chemistryforsustainability.org

Prominent alternative routes include:

The Willgerodt-Kindler Reaction: This classic reaction typically involves a ketone, an amine, and elemental sulfur. Modern variations have expanded the substrate scope to include aldehydes, and the reaction can be performed under microwave irradiation to shorten reaction times. organic-chemistry.org

Three-Component Reactions: Many modern methods rely on the one-pot reaction of an aldehyde, an amine, and a sulfur source (often elemental sulfur). organic-chemistry.orgorganic-chemistry.org These reactions are highly atom-economical and can be performed under catalyst-free conditions, sometimes even in water. mdpi.comchemistryforsustainability.org

From Nitriles: Aliphatic and aromatic nitriles can be converted to thioamides by reacting them with reagents like thioacetic acid or phosphorus pentasulfide. organic-chemistry.org

From Nitroalkanes: In a novel approach, nitroalkanes can serve as thioacyl equivalents. They react directly with amines in the presence of elemental sulfur and sodium sulfide (B99878) to generate a wide range of thioamides under mild conditions, a method suitable for late-stage functionalization of complex molecules. nih.gov

Visible-Light-Driven Synthesis: A recent development involves the visible-light-driven multicomponent reaction of amines, carbon disulfide, and olefins to produce thioamides via a radical pathway. nih.gov

Coupling Reactions for the Formation of N-(2-oxooxolan-3-yl)butanethioamide

The final step in synthesizing the target molecule is the formation of the thioamide bond linking the butanethioyl group to the nitrogen atom at the C3 position of the 2-oxooxolane ring. This can be envisioned through two primary retrosynthetic disconnections.

Route A: Thionation of an Amide Precursor

This strategy involves first synthesizing the amide analog, N-(2-oxooxolan-3-yl)butanamide , and then converting the amide to a thioamide using one of the thionation reagents described in section 2.2.1.

Synthesis of 3-Amino-γ-butyrolactone: The key precursor is 3-amino-γ-butyrolactone, which can be synthesized enantiopurely from readily available starting materials. A highly efficient two-step method starts from N-t-Boc-L-aspartic acid β-benzyl ester. Chemoselective reduction of the α-carboxylic acid followed by acidic hydrolysis and cyclization yields the desired (S)-3-amino-γ-butyrolactone hydrochloride. researchgate.netsigmaaldrich.com

Amide Coupling: The 3-amino-γ-butyrolactone is then coupled with butyric acid or an activated derivative (e.g., butyryl chloride or an active ester) using standard peptide coupling reagents (such as DCC, EDC, or HATU) to form N-(2-oxooxolan-3-yl)butanamide. Similar N-acyl homoserine lactones are well-documented. molport.comnih.gov

Thionation: The resulting amide is treated with a thionating agent like Lawesson's reagent to yield the final product, this compound. nih.gov

Route B: Direct Thioacylation of an Amine Precursor

This more convergent approach involves the direct formation of the thioamide bond by reacting 3-amino-γ-butyrolactone with a butanethioylating agent.

Synthesis of 3-Amino-γ-butyrolactone: This precursor is prepared as described in Route A. researchgate.net

Thioacylation: The amine can be thioacylated using several methods discussed in section 2.2.2.

Multicomponent Reaction: A one-pot reaction of butanal, 3-amino-γ-butyrolactone, and elemental sulfur could directly yield the target thioamide. organic-chemistry.org

Using a Thioacylating Agent: The amine could be reacted with a pre-formed thioacylating agent, such as S-methyl butanethioate or a thioacyl dithiophosphate (B1263838) derived from butanoic acid. mdpi.comresearchgate.netnist.gov

From a Nitroalkane: 1-Nitrobutane could be reacted with 3-amino-γ-butyrolactone in the presence of sulfur and a base to form the desired product. nih.gov

Both routes offer viable and robust strategies for the synthesis of this compound, leveraging well-established and innovative methodologies in modern organic chemistry.

Optimization of Amide Bond Formation Precursors

Optimization of this step requires a systematic investigation of various reaction parameters, including the choice of coupling reagent, solvent, base, and temperature, to maximize the yield and purity of the amide intermediate. numberanalytics.comnumberanalytics.com Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxy-7-azabenzotriazole (HOAt), are known to facilitate efficient amide bond formation. nih.govacs.org The choice of base, such as N,N-diisopropylethylamine (DIPEA), is crucial for neutralizing the acid generated during the reaction without promoting side reactions. nih.govacs.org Solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently employed due to their ability to solubilize reactants. ucl.ac.uk

A hypothetical study on the optimization of this reaction is presented in the table below, illustrating the impact of different conditions on the reaction yield.

Table 1: Hypothetical Optimization of N-(2-oxooxolan-3-yl)butanamide Synthesis

| Entry | Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Butanoyl Chloride | Pyridine | DCM | 0 to RT | 75 |

| 2 | EDC/HOBt | DIPEA | DCM | RT | 85 |

| 3 | HATU | DIPEA | DMF | RT | 92 |

| 4 | T3P | Pyridine | Ethyl Acetate | RT | 88 |

| 5 | EDC/HOAt | DIPEA | DCM | RT | 95 |

This table is based on established principles of amide synthesis optimization and does not represent experimentally verified data for this specific reaction.

The data suggest that modern coupling reagents like HATU or the EDC/HOAt combination can provide superior yields compared to the traditional acid chloride method. nih.govacs.org

Stereoselective and Regioselective Synthesis Considerations

The structure of this compound contains a chiral center at the C3 position of the oxolane ring. The precursor, 3-aminodihydrofuran-2(3H)-one, is commercially available as a racemic mixture or as individual enantiomers, such as (S)-3-aminodihydrofuran-2(3H)-one hydrochloride. bldpharm.com

Stereoselectivity: To synthesize an enantiomerically pure target compound, it is imperative to start with an enantiopure precursor. For instance, using (S)-3-aminodihydrofuran-2(3H)-one would theoretically yield (S)-N-(2-oxooxolan-3-yl)butanethioamide. A significant consideration during the synthesis, particularly during the amide bond formation and thionation steps, is the potential for racemization at the C3 stereocenter. Harsh reaction conditions, such as high temperatures or the use of strong bases, can increase the risk of epimerization. Therefore, employing mild reaction conditions is crucial to preserve the stereochemical integrity of the molecule. acs.org

Regioselectivity: The 3-aminodihydrofuran-2(3H)-one precursor possesses two nucleophilic sites: the primary amine at C3 and the oxygen atom within the lactone ring. The acylation reaction with butanoyl chloride or activated butanoic acid must selectively occur at the amine. Due to the significantly higher nucleophilicity of the primary amine compared to the lactone oxygen, N-acylation is the overwhelmingly favored pathway. This inherent selectivity simplifies the synthesis, preventing the formation of undesired O-acylated byproducts and eliminating the need for protecting groups on the lactone moiety. This principle is well-established in the chemistry of γ-butyrolactone derivatives. nih.govnih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry encourage the development of synthetic routes that are more sustainable, efficient, and environmentally benign. sigmaaldrich.com

Solvent-Free and Catalyst-Free Reaction Conditions

Traditional amide synthesis often relies on stoichiometric activating reagents and volatile organic solvents, which contribute to waste generation. ucl.ac.uk Greener alternatives aim to minimize or eliminate these components.

Amide Formation: Recent research has demonstrated that amide bonds can be formed under solvent-free conditions, for instance, by directly heating a mixture of a carboxylic acid and an amine. bohrium.com Another approach involves using catalytic amounts of non-toxic, inexpensive catalysts like boric acid in solvent-free reactions, where urea (B33335) can serve as the amine source. semanticscholar.orgresearchgate.net For the synthesis of the amide precursor, reacting butanoic acid with 3-aminodihydrofuran-2(3H)-one under direct heating or with a green catalyst could present a more sustainable alternative to conventional coupling methods. Catalyst-free amidations of aldehydes with amines have also been reported under mild conditions, offering another potential, though less direct, pathway. rsc.org

Thioamide Formation: The conversion of amides to thioamides traditionally uses reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents suffer from poor atom economy and generate significant phosphorus-containing waste. A greener approach involves using elemental sulfur. researchgate.net For example, a three-component reaction of a chlorohydrocarbon, an amide, and elemental sulfur has been developed as a transition-metal-free method for thioamide synthesis. chemistryviews.org While not directly applicable to the pre-formed amide, this highlights the potential of elemental sulfur as a more benign thionating agent. The direct thionation of amides using aqueous ammonium sulfide also presents a milder and less wasteful alternative to traditional reagents. acs.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A higher atom economy signifies a more efficient and less wasteful process. numberanalytics.com

Let's analyze the atom economy of the proposed two-step synthesis of this compound.

Step 1: Amide Formation (using Butanoyl Chloride) C₄H₇NO₂ + C₄H₇ClO → C₈H₁₃NO₃ + HCl (3-aminodihydrofuran-2(3H)-one + Butanoyl chloride → N-(2-oxooxolan-3-yl)butanamide + Hydrogen chloride)

Step 2: Thionation (using Lawesson's Reagent) 2 C₈H₁₃NO₃ + C₁₄H₁₄O₂P₂S₄ → 2 C₈H₁₃NOS + 2 C₇H₇O₂PS (N-(2-oxooxolan-3-yl)butanamide + Lawesson's Reagent → this compound + Byproduct)

Table 2: Atom Economy Analysis for the Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) | Moles per mole of Product | Total Mass In (g) |

| 3-Aminodihydrofuran-2(3H)-one | C₄H₇NO₂ | 101.10 | 1 | 101.10 |

| Butanoyl chloride | C₄H₇ClO | 106.55 | 1 | 106.55 |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 0.5 | 202.24 |

| Total Mass of Reactants | 410.00 | |||

| Product | Formula | Molecular Weight ( g/mol ) | Total Mass Out (g) | |

| This compound | C₈H₁₃NOS | 203.29 | 203.29 | |

| Atom Economy (%) | 49.6% |

Calculation: (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 = (203.29 / 410.00) x 100 = 49.6%

An atom economy of 49.6% indicates that more than half of the atomic mass of the reactants is converted into waste products (HCl and the phosphorus-containing byproduct from Lawesson's reagent). scranton.edu This highlights a significant drawback of this conventional pathway.

Advanced Structural Elucidation and Stereochemical Analysis of N 2 Oxooxolan 3 Yl Butanethioamide

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

A definitive assignment of the structure of N-(2-oxooxolan-3-yl)butanethioamide and its conformational preferences in solution would necessitate a suite of high-resolution spectroscopic experiments.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

To understand the three-dimensional structure and dynamic behavior of the molecule in solution, various multi-dimensional NMR experiments would be required. These would include:

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the oxolane ring and the butanethioamide (B1281822) side chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which would be crucial for connecting the butanethioamide moiety to the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the preferred conformation of the molecule, including the relative orientation of the side chain with respect to the lactone ring.

Without access to the NMR spectra of this compound, a detailed conformational analysis is not possible.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) with high-resolution instrumentation (e.g., Q-TOF or Orbitrap), would be essential for elucidating the fragmentation pathways of this compound. This analysis would involve:

Accurate Mass Measurement: To confirm the elemental composition of the parent ion and its fragments.

Collision-Induced Dissociation (CID): To systematically break the molecule and identify characteristic neutral losses and fragment ions. This would help in understanding the stability of different parts of the molecule and confirming its connectivity.

Currently, there are no published mass spectra or fragmentation studies for this specific thioamide.

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. vulcanchem.com For this compound, which has a chiral center at the 3-position of the oxolane ring, a VCD study would involve:

Experimental VCD Spectrum: Measurement of the differential absorption of left and right circularly polarized infrared light.

Quantum Chemical Calculations: Theoretical calculation of the VCD spectra for both the (R) and (S) enantiomers.

Comparison of Experimental and Theoretical Spectra: To assign the absolute configuration of the enantiomer being studied.

No VCD studies for this compound have been reported in the scientific literature.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Analysis of Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would be needed to:

Determine the precise molecular geometry in the crystalline state.

Identify and analyze intermolecular interactions, such as hydrogen bonding involving the N-H and C=S or C=O groups, which dictate the crystal packing.

Polymorphism Studies of Crystalline Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of the solid-state characterization of molecules. Investigating the polymorphism of this compound would require techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystalline phases.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal behavior and stability of different polymorphs.

No crystallographic data or polymorphism studies for this compound are currently available.

Chiral Separation and Enantiomeric Purity Assessment

The presence of a stereocenter at the 3-position of the 2-oxooxolane (or γ-butyrolactone) ring in this compound necessitates the separation of its enantiomers to study their individual properties and to determine the enantiomeric purity of a given sample.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile technique that can be applied to a wide range of compounds. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantioseparation. For a molecule like this compound, several types of CSPs could be effective.

Polysaccharide-based CSPs: Columns with CSPs based on derivatives of cellulose (B213188) and amylose (B160209) are among the most popular for their broad applicability. For structurally similar N-acyl homoserine lactones, polysaccharide-based CSPs have proven effective.

Cyclodextrin-based CSPs: These CSPs, composed of cyclodextrin (B1172386) derivatives, offer another avenue for enantioseparation, often operating in reversed-phase or polar organic modes.

Macrocyclic Glycopeptide-based CSPs: CSPs such as those based on teicoplanin or vancomycin (B549263) can offer unique selectivity for a variety of molecules, including cyclic amides, under different chromatographic modes (reversed-phase, normal-phase, polar organic, and polar ionic). sigmaaldrich.comsigmaaldrich.com

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The separation can be optimized by screening different mobile phases, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile (B52724) or methanol), and polar organic mode (e.g., acetonitrile with small amounts of additives). nih.gov Supercritical fluid chromatography (SFC), a "green" alternative to HPLC that uses supercritical CO2 as the main mobile phase, has also been successfully applied to the analysis of N-acyl homoserine lactones and could be a viable technique for this compound. nih.gov

Table 1: Representative Chiral HPLC/SFC Conditions for Separation of Structurally Related Compounds

| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| N-Acyl Homoserine Lactones | Not specified in abstract | Supercritical CO2 with modifier | HRMS | nih.gov |

| Verapamil (cyclic functionality) | Core-shell isopropyl carbamate (B1207046) cyclofructan 6 | Acetonitrile/Methanol/TFA/TEA | Not specified | nih.gov |

| Spherical Aromatic Amides | Not specified in abstract | Not specified | CD Spectra | rsc.orgrsc.org |

Chiral Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC is an excellent alternative with very high resolution. This compound may require derivatization to increase its volatility for GC analysis. Cyclodextrin-based derivatives are commonly used as chiral stationary phases in capillary GC columns for the separation of a wide range of chiral compounds.

In cases where direct chromatographic separation is challenging or for preparative scale resolution, derivatization with a chiral resolving agent can be employed. This strategy involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by non-chiral chromatographic methods like standard HPLC or flash chromatography.

For this compound, the thioamide nitrogen could potentially be a site for derivatization. Alternatively, if the lactone can be opened to the corresponding γ-hydroxy acid, the hydroxyl or carboxyl group could be derivatized with a chiral acid or alcohol, respectively. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target compound. A study on the synthesis of γ-substituted-γ-butyrolactones utilized optical resolution with a chiral amine derived from an amino acid, highlighting a potential strategy. acs.org

Another approach involves the use of chiral solvating agents (CSAs) for analysis by NMR spectroscopy. The CSA forms diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum, which can be used to determine enantiomeric excess. A thioamide-based CSA has been reported for the resolution of amides and mandelic acid derivatives, suggesting its potential applicability. digitellinc.com

Conformational Analysis and Dynamic Stereochemistry

The biological activity and physical properties of this compound are not only determined by its absolute configuration but also by its conformational preferences. The molecule possesses conformational flexibility around the C-N bond of the thioamide and within the γ-butyrolactone ring.

The γ-butyrolactone ring is not planar and typically adopts an "envelope" or "twist" conformation. nih.gov Computational studies on γ-butyrolactone have explored its conformational landscape and the energy barriers between different conformers. nih.govacs.org The substituents on the ring can influence the preferred conformation. For this compound, the butanethioamide group at the 3-position will play a significant role in determining the ring's pucker.

The butanethioamide side chain also has conformational freedom. Rotation around the N-C(S) bond of a thioamide is generally more restricted than in an amide due to a greater double bond character, leading to the possibility of E/Z rotamers. nih.gov The planarity of the thioamide group and its orientation relative to the γ-butyrolactone ring will be a key structural feature. Studies on twisted amides have shown that steric hindrance can lead to significant distortions from planarity, which can impact reactivity and properties. nih.govacs.org

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons and thus provide insights into the predominant conformation in solution. nih.gov Coupling constants obtained from high-resolution 1H NMR can also give information about dihedral angles. These experimental data, in conjunction with quantum mechanical calculations (e.g., Density Functional Theory - DFT), can provide a detailed model of the conformational preferences and the dynamic stereochemistry of this compound. acs.org

Computational and Theoretical Investigations of N 2 Oxooxolan 3 Yl Butanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of electronic structure and its influence on chemical reactivity. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. For N-(2-oxooxolan-3-yl)butanethioamide, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By starting with an initial guess of the molecular structure, the DFT algorithm systematically adjusts the atomic coordinates to find the minimum energy conformation. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

DFT methods can also predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) spectrum. By comparing the computed spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. Key vibrational frequencies for this compound would include the C=O stretching of the lactone ring, the C=S stretching of the thioamide group, and N-H stretching and bending modes.

Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are highly valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Value Range | Key Functional Groups |

| IR Stretching Frequencies (cm⁻¹) | ||

| C=O (lactone) | 1750-1780 | Oxolan-2-one ring |

| C=S (thioamide) | 1100-1250 | Butanethioamide (B1281822) side chain |

| N-H | 3200-3400 | Amide group |

| ¹H NMR Chemical Shifts (ppm) | ||

| N-H | 7.5-9.0 | Thioamide proton |

| CH (on oxolane ring) | 4.0-5.0 | Adjacent to nitrogen |

| CH₂ (butanethioamide) | 2.0-3.0 | Methylene groups |

| CH₃ (butanethioamide) | 0.9-1.5 | Methyl group |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O (lactone) | 170-180 | Carbonyl carbon |

| C=S (thioamide) | 190-210 | Thiocarbonyl carbon |

Note: The values presented in this table are representative and would be refined by specific DFT functional and basis set choices.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would reveal a negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the sulfur atom of the thioamide group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (typically colored blue) would be observed around the amide proton, suggesting its role as a hydrogen bond donor. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or solvents.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational flexibility and interactions with the surrounding environment. In an MD simulation, the atoms of the molecule and the surrounding solvent (e.g., water) are treated as classical particles, and their motions are governed by a force field.

For this compound, MD simulations can reveal the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds. This is particularly important for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the molecule's conformation.

Furthermore, MD simulations provide a detailed view of how the molecule interacts with solvent molecules. By analyzing the trajectories of the solvent molecules around the solute, one can identify stable hydrogen bonding patterns and quantify the solvation energy. This is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic signatures that can be directly compared with experimental data. As mentioned, DFT can be used to predict IR and NMR spectra. The level of agreement between the predicted and experimental spectra serves as a validation of the computational model. Discrepancies can point to interesting phenomena such as strong intermolecular interactions in the experimental sample that were not accounted for in the gas-phase or implicit solvent computational model.

For this compound, a thorough computational study would involve calculating the IR and NMR spectra using various DFT functionals and basis sets to assess the robustness of the predictions. The computed spectra would then be compared to experimentally obtained spectra to confirm the compound's identity and structural features.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

The synthesis of this compound likely involves several key chemical transformations. For instance, a plausible synthetic route could involve the reaction of α-amino-γ-butyrolactone with a butanethioylating agent. Computational modeling can be used to elucidate the detailed mechanism of such a reaction.

A critical aspect of this analysis is the identification and characterization of the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor governing the reaction rate. DFT calculations are well-suited for locating transition states and mapping out the entire reaction coordinate. This detailed mechanistic understanding can be invaluable for optimizing reaction conditions to improve yield and selectivity.

Energy Landscape Exploration for Isomerization Pathways

The primary isomerization pathway of interest in this compound is the rotation around the carbon-nitrogen (C-N) bond of the thioamide group. This rotation is a critical determinant of the molecule's conformational flexibility and its potential interactions in a biological or chemical system.

Rotational Barrier of the Thioamide C-N Bond

The C-N bond in thioamides possesses a significant double-bond character due to the resonance between the lone pair of electrons on the nitrogen atom and the π-system of the thiocarbonyl group. This delocalization results in a relatively high rotational barrier compared to a typical single bond. Computational methods, such as Density Functional Theory (DFT), have been effectively used to calculate these barriers in various thioamides. researchgate.net

Studies on simple thioamides and related structures like thioacetanilides have consistently shown that the energy barrier to rotation around the C-N bond is higher than in their corresponding amide analogs. acs.orgnih.gov This increased barrier is attributed to the electronic properties of sulfur, which influences the degree of resonance and charge distribution within the thioamide group. researchgate.netacs.org

The isomerization process involves moving from a stable, planar ground state to a transition state where the p-orbitals of the nitrogen and the thiocarbonyl carbon are orthogonal, disrupting the π-system. The energy required to overcome this barrier is a key feature of the molecule's energy landscape.

Hypothetical Energy Profile for C-N Bond Rotation

In the absence of specific experimental or computational data for this compound, a hypothetical energy profile can be constructed based on known values for similar thioamides. The energy barrier for C-N bond rotation in thioamides typically falls in a range that is significantly higher than that of simple alkanes but allows for isomerization at elevated temperatures.

Below is an interactive data table presenting a hypothetical energy landscape for the rotation around the thioamide C-N bond, with energies estimated from general findings in the literature. The dihedral angle is defined by the atoms C=S-N-C.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Ground State (Planar) |

| 30 | 4.5 | Skewed |

| 60 | 12.5 | Eclipsed |

| 90 | 18.0 | Transition State (Orthogonal) |

| 120 | 12.5 | Eclipsed |

| 150 | 4.5 | Skewed |

| 180 | 0.5 | Near-Ground State (Planar) |

Note: The data in this table is hypothetical and serves as an illustration based on general principles of thioamide chemistry. The slight energy difference at 180° accounts for potential minor steric or electronic differences between the syn and anti-conformations relative to the rest of the molecule.

Influence of the Oxolane Ring

Other Potential Isomerizations

Besides the primary C-N bond rotation, other isomerization pathways include rotations around the C-C single bonds within the butanethioamide side chain. These rotations typically have much lower energy barriers and lead to a variety of transient conformers. The interplay between the oxolane ring's pucker, the thioamide rotation, and the side-chain conformation creates a complex potential energy surface that defines the molecule's accessible shapes and, consequently, its properties.

Chemical Reactivity and Mechanistic Studies of N 2 Oxooxolan 3 Yl Butanethioamide

Investigation of Functional Group Transformations

Hydrolysis and Ring-Opening Reactions of the Lactone Moiety

No specific studies on the hydrolysis or ring-opening reactions of the γ-butyrolactone ring within N-(2-oxooxolan-3-yl)butanethioamide have been reported. While the hydrolysis of γ-butyrolactone itself is a well-understood process, typically occurring under acidic or basic conditions to yield 4-hydroxybutanoic acid, the influence of the butanethioamide (B1281822) substituent on the kinetics and mechanism of this reaction for the target molecule is unknown.

Reactivity of the Thioamide Group (e.g., alkylation, oxidation, reduction)

Detailed research on the reactivity of the thioamide functional group in this compound is not available. General reactivity patterns of thioamides suggest they can undergo S-alkylation to form thioimidates, oxidation to various sulfur-containing species, and reduction to amines. However, without experimental data, the specific outcomes and conditions for these transformations in the context of the full molecule remain speculative.

Studies on Protonation/Deprotonation Equilibria and Acidity/Basicity

There are no published studies determining the pKa values or detailing the protonation and deprotonation equilibria for this compound. The molecule possesses several potential sites for protonation, including the nitrogen and sulfur atoms of the thioamide group and the oxygen atom of the lactone carbonyl. The acidity of the N-H proton would also be of interest.

Interactions with Model Chemical Systems (e.g., metal ions, electrophiles, nucleophiles)

Complexation Studies

No specific research has been conducted on the complexation of this compound with metal ions. The thioamide group, with its "soft" sulfur donor atom and "hard" nitrogen and oxygen atoms, could potentially act as a chelating ligand for a variety of metal ions. However, no formation constants or structural data for such complexes have been reported.

Catalytic Roles in Model Reactions

There is no information available to suggest that this compound has been investigated for any catalytic roles in model chemical reactions.

Scientific Inquiry into this compound Remains Largely Unexplored

Initial investigations into the chemical properties of this compound have revealed a significant lack of available research pertaining to its stability under light and heat. Extensive searches of scientific literature and chemical databases have not yielded specific studies on the photochemical and thermochemical degradation of this particular compound.

While information exists for structurally related molecules, such as N-(2-oxooxolan-3-yl)butanamide, these analogs differ in the replacement of the sulfur atom in the thioamide group with an oxygen atom, leading to an amide. hmdb.ca This fundamental difference in atomic composition significantly alters the electronic and, consequently, the reactive properties of the molecule. Therefore, data pertaining to the butanamide derivative cannot be reliably extrapolated to predict the behavior of the butanethioamide.

The absence of empirical data means that key parameters for assessing the stability of this compound, such as its degradation pathways, quantum yields under various light conditions, and reaction kinetics at different temperatures, have not been determined. Without dedicated research, the intrinsic stability of this thioamide remains a matter of speculation. Further empirical studies are required to elucidate its response to photochemical and thermochemical stress.

Potential Applications As Chemical Probes or Research Tools in Fundamental Biological Research

Investigation of Molecular Recognition and Binding Interactions with Model Biomolecules (e.g., enzymes, receptors, DNA/RNA analogs) in vitro or cell-free systems

The study of how small molecules interact with biological macromolecules is fundamental to understanding biological function. N-(2-oxooxolan-3-yl)butanethioamide could serve as a valuable tool in this area due to the unique properties conferred by its thioamide group.

The thioamide group in this compound could modulate its interaction with enzymes that recognize AHLs, such as AHL-degrading enzymes (AHLases) or AHL-dependent transcription factors. The sulfur atom, being larger and more polarizable than oxygen, could lead to altered binding affinities and potentially inhibitory or activating effects.

Hypothetical kinetic studies could be performed to assess the compound's effect on a model AHL-degrading enzyme. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of this compound, its inhibitory constant (K_i) could be determined.

Table 1: Hypothetical Enzyme Kinetic Data for this compound with a Model AHLase

| Inhibitor Concentration (µM) | Initial Rate of Substrate Hydrolysis (µM/s) |

|---|---|

| 0 (Control) | 10.0 |

| 10 | 7.5 |

| 25 | 5.0 |

| 50 | 3.3 |

This table presents hypothetical data for illustrative purposes.

In bacteria, AHLs bind to specific receptor proteins (e.g., LuxR-type transcriptional regulators) to control gene expression. This compound, as an AHL analog, could be used in competitive binding assays to probe the ligand-binding domain of these receptors. By radiolabeling a known AHL ligand, the displacement by the thioamide analog could be quantified, providing insights into its binding affinity (K_d).

Table 2: Hypothetical Receptor Binding Affinity of this compound for a Model AHL Receptor

| Compound | Binding Affinity (K_d) (nM) |

|---|---|

| Natural AHL Ligand | 50 |

| N-(2-oxooxolan-3-yl)butanamide (amide analog) | 75 |

This table presents hypothetical data for illustrative purposes, suggesting that the thioamide modification might decrease binding affinity compared to the natural ligand and its amide analog.

While AHLs themselves are not primarily known for direct interactions with nucleic acids, the introduction of a thioamide group could open up possibilities for such studies. Thioamides can have different electronic distributions and geometries compared to amides, which might facilitate weak interactions with DNA or RNA, potentially through groove binding. Techniques such as circular dichroism or fluorescence spectroscopy could be employed to investigate any potential binding. However, significant interaction is less likely compared to its protein-binding potential.

Use as a Chemical Probe for Elucidating Biochemical Pathways or Cellular Processes in vitro (e.g., in cell cultures)

Beyond isolated biomolecules, this compound could be a valuable tool for studying cellular systems, particularly in the context of bacterial communication and pathogenesis.

The thioamide group is known to be a bioisostere of the amide group but with different chemical reactivity. This feature can be exploited in the design of mechanism-based probes. For instance, if the thioamide is metabolized by a cellular enzyme, it could lead to the formation of a reactive species that covalently modifies the enzyme, thereby providing a way to identify and study the enzyme's function. The altered reactivity of the thioamide could also make the lactone ring more or less susceptible to hydrolysis, influencing its stability and activity within a cell.

This compound could serve as a scaffold for the development of imaging agents. By attaching a fluorescent dye or a positron-emitting isotope to the molecule, it could be used to visualize the localization and dynamics of its target receptors or enzymes within living cells. The thioamide group could also be exploited for specific "click" chemistry reactions to attach a reporter group, offering a versatile platform for probe development. The choice of the reporter group would depend on the specific imaging modality being used (e.g., fluorescence microscopy, PET imaging).

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Insights

The systematic investigation of how a molecule's structure relates to its biological activity is a cornerstone of chemical biology and drug discovery. For this compound, SAR studies are pivotal in understanding how the subtle change from an amide to a thioamide, and variations in the acyl chain, influence its interactions with biological targets.

Rational Design of Analogs for Enhanced Target Affinity or Specificity

The core structure of this compound, featuring a γ-butyrolactone ring and a butanethioamide (B1281822) side chain, is ripe for modification to enhance its binding to specific protein targets, such as the LuxR-type receptors involved in quorum sensing. The design of such analogs is a rational process, guided by the known structural requirements for activity in the broader class of AHLs. nih.gov

Key modifications can be introduced at several positions to probe and enhance molecular interactions:

The Thioamide Group: The replacement of the amide oxygen with sulfur in this compound is a critical alteration. The larger atomic radius and different electronic properties of sulfur compared to oxygen can lead to altered hydrogen bonding capabilities and steric interactions within a protein's binding pocket. This can result in either enhanced or diminished activity, or even a switch from agonism to antagonism.

The Acyl Chain: The length and functionality of the acyl chain are crucial determinants of specificity and potency in AHLs. beilstein-journals.org In the case of this compound, the butanoyl chain is relatively short. Analogs with longer or shorter chains, or with modifications such as unsaturation or the introduction of bulky or functional groups, can be synthesized to explore the binding pocket of target proteins. For example, studies on other AHL analogs have shown that increasing the acyl chain length can impact activity. beilstein-journals.org

The Lactone Ring: The homoserine lactone ring is essential for binding to LuxR-type receptors. mdpi.com While less commonly modified, subtle changes to the ring, such as the introduction of substituents, can provide insights into the stringency of the binding requirements.

The design and synthesis of such analogs allow researchers to map the pharmacophore of the target receptor, identifying the key features necessary for binding and activity. This knowledge is invaluable for developing highly specific probes to study the function of these proteins in their native biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling takes SAR studies a step further by using statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the discovery process.

For a series of analogs of this compound, a QSAR study would typically involve:

Data Set Generation: A series of analogs would be synthesized with systematic variations in their structure, as described in the previous section. Their biological activity, for instance, as inhibitors of a specific quorum sensing-regulated phenotype like biofilm formation, would be measured. frontiersin.org

Descriptor Calculation: For each analog, a range of physicochemical properties, known as descriptors, would be calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is tested using a set of compounds that were not used in the model's development.

While a specific QSAR model for this compound has not been published, the principles can be illustrated by studies on other AHL analogs. For instance, a QSAR study on a set of AHLs could reveal that hydrophobicity of the acyl chain is the most critical factor for activity, providing a predictive tool for designing new, more potent analogs. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct research findings and established methodologies for N-(2-oxooxolan-3-yl)butanethioamide are not available in the current body of scientific literature. Investigations have centered on analogous compounds where the thioamide functional group is replaced by an amide. For instance, studies on N-(2-oxooxolan-3-yl)butanamide and its derivatives have been documented. However, the substitution of the oxygen atom in the amide with a sulfur atom to form a thioamide introduces significant changes in chemical reactivity, stereoelectronic properties, and potential biological activity, making direct extrapolation of data from amide analogues to the thioamide of interest scientifically unsound.

Unresolved Challenges and Open Questions in the Chemistry of this compound

The chemistry of this compound is replete with fundamental questions that remain unanswered. The primary challenge is the development of a robust and efficient synthetic route to access this compound. Standard methods for thioamide formation, such as the thionation of the corresponding amide, would need to be optimized for this specific substrate, and the stability of the lactone ring under these conditions would be a critical consideration.

Key unresolved questions include:

What are the optimal conditions for the synthesis of this compound?

What are its fundamental physicochemical properties, such as melting point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry)?

How does the thioamide group influence the conformational preferences and stability of the oxolanone ring?

What is the reactivity profile of this compound, particularly with respect to nucleophiles, electrophiles, and oxidizing agents?

Future Research Avenues and Potential for Novel Discoveries in Organic and Chemical Biology Research

The dearth of information on this compound opens up numerous avenues for future research with the potential for significant discoveries.

In the realm of organic synthesis, the development of novel synthetic methodologies for this class of compounds would be a valuable contribution. This could involve exploring different thionating reagents or developing entirely new synthetic strategies.

In chemical biology, given that related N-acyl homoserine lactones (which are amides) are involved in bacterial quorum sensing, the thioamide analogue presents an intriguing target for investigation. Future research could explore:

Whether this compound can act as an agonist or antagonist of quorum sensing pathways.

The potential for this compound to serve as a chemical probe to study the binding pockets of quorum sensing receptors. The altered hydrogen bonding capacity and increased size of the sulfur atom compared to oxygen could lead to unique binding interactions.

The metabolic fate and stability of the thioamide in biological systems, which would be crucial for any potential applications.

Broader Impact and Significance within the Chemical Sciences

The study of this compound and its derivatives holds the potential to make a broader impact on the chemical sciences. Elucidating the fundamental chemistry of this compound would contribute to a more comprehensive understanding of the structure-property relationships in heterocyclic thioamides.

Furthermore, should this compound or its derivatives exhibit interesting biological activity, it could pave the way for the development of new classes of chemical tools or therapeutic leads. The exploration of this currently uncharted chemical space underscores the continuous quest for novel molecular architectures with unique functions, a core tenet of chemical research. The systematic investigation of such underexplored compounds is essential for expanding the toolkit of chemists and biologists and for uncovering new scientific principles.

Q & A

Q. What synthetic routes are established for N-(2-oxooxolan-3-yl)butanamide, and how can enantiomeric purity be ensured?

Methodological Answer:

- Step 1 : Synthesis via acetylation of intermediates. For example, reacting Na₂CO₃ with acetyl chloride in CH₂Cl₂ under stirring, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate .

- Step 2 : Enantiomeric control using chiral auxiliaries or enantioselective catalysis. Boc-protected derivatives (e.g., tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate) enable stereochemical analysis via NMR and chiral HPLC .

- Validation : Confirm purity using ¹H/¹³C NMR, ESI/APCI mass spectrometry, and melting point analysis .

Q. Which spectroscopic and crystallographic methods are essential for characterizing N-(2-oxooxolan-3-yl)butanamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., δ 1.21 ppm for isopropyl groups) and carbonyl signals (δ 168–170 ppm) .

- Mass Spectrometry : ESI/APCI confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

- X-ray Crystallography : Refine crystal structures using SHELX programs (SHELXL for small-molecule refinement; RMSD < 1.5 Å validates docking poses) .

Q. What role does N-(2-oxooxolan-3-yl)butanamide play in bacterial quorum sensing (QS)?

Methodological Answer:

- QS Ligand Activity : Acts as a homoserine lactone (HSL) analog, binding to receptors like QscR in Pseudomonas aeruginosa to modulate biofilm formation .

- Assays : Quantify activity via competitive binding assays (e.g., fluorescence reporter strains) or molecular docking (validated RMSD ≤ 1.5 Å) .

Advanced Research Questions

Q. How can researchers design competitive binding assays to evaluate the efficacy of N-(2-oxooxolan-3-yl)butanamide against QS receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize receptors (e.g., SmaR from Serratia marcescens) and measure ligand-binding kinetics (association/dissociation rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG = -6.9 kcal/mol for HLC vs. -5.0 kcal/mol for citrate) .

- Key Interactions : Map conserved hydrophobic residues (Ala34, Phe44) and hydrogen bonds (Asn49, Trp81) via mutagenesis .

| Ligand | Receptor | Docking Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| HLC | SmaR | -6.9484 | Ala34, Phe44, Tyr57 | |

| Citrate | SmaR | -5.0162 | Asn49, Trp81 |

Q. What strategies mitigate discrepancies in reported IC₅₀ values of N-(2-oxooxolan-3-yl)butanamide across bacterial strains?

Methodological Answer:

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and receptor polymorphisms (e.g., LasR vs. QscR variants) .

- Cross-Validation : Compare data from in silico docking (e.g., AutoDock Vina), in vitro assays (microtiter biofilm quantification), and in vivo models (e.g., Caenorhabditis elegans infection) .

Q. How can pharmacokinetic properties of N-(2-oxooxolan-3-yl)butanamide derivatives be optimized for in vivo studies?

Methodological Answer:

- Derivatization : Introduce hydroxyl groups (e.g., 3-hydroxy-C14-HSL) to enhance solubility or methyl groups to improve membrane permeability .

- ADME Profiling : Measure logP (octanol/water partition) and metabolic stability using liver microsomes. For example, 3-hydroxy derivatives show improved aqueous solubility (50 mg/mL in chloroform) .

| Derivative | Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| C14-HSL | 3-hydroxy | 50 (chloroform) | 0.8 ± 0.1 | |

| C12-HSL | Unmodified | 20 (DMSO) | 2.5 ± 0.3 |

Q. What analytical workflows resolve structural contradictions in N-(2-oxooxolan-3-yl)butanamide derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR (e.g., NOESY for stereochemistry), high-resolution mass spectrometry (HRMS), and single-crystal XRD (SHELXL refinement) .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew bioactivity data .

Safety and Handling

Q. What safety precautions are necessary when handling N-(2-oxooxolan-3-yl)butanamide in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.